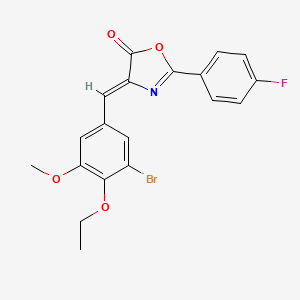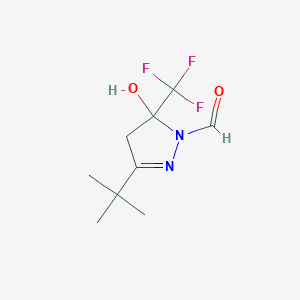
N-(2,4-difluorophenyl)-N'-mesitylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-N'-mesitylurea (DFMU) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFMU is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death processes.
Mechanism of Action
N-(2,4-difluorophenyl)-N'-mesitylurea acts as a competitive inhibitor of PARP by binding to the catalytic domain of the enzyme. PARP is involved in DNA repair processes such as base excision repair and single-strand break repair. Inhibition of PARP leads to the accumulation of DNA damage, which can trigger cell death pathways such as apoptosis and necrosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell death by activating the caspase pathway and inhibiting PARP activity. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-N'-mesitylurea has several advantages for lab experiments. It is a potent and selective inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA repair and cell death processes. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations. It is a small molecule that may not penetrate cell membranes effectively, limiting its potential use as a therapeutic agent. In addition, this compound may have off-target effects on other enzymes, which could complicate data interpretation.
Future Directions
N-(2,4-difluorophenyl)-N'-mesitylurea has several potential future directions for research. One area of interest is the development of more potent and selective PARP inhibitors based on the this compound scaffold. Another area of interest is the use of this compound as a tool for studying the role of PARP in DNA repair and cell death processes. In addition, this compound may have potential as a therapeutic agent for neurodegenerative diseases, although more research is needed in this area. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research in the future.
Synthesis Methods
N-(2,4-difluorophenyl)-N'-mesitylurea can be synthesized by reacting 2,4-difluoroaniline and mesityl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Scientific Research Applications
N-(2,4-difluorophenyl)-N'-mesitylurea has been extensively studied for its potential therapeutic applications in cancer treatment. PARP inhibitors such as this compound have been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2,4,6-trimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O/c1-9-6-10(2)15(11(3)7-9)20-16(21)19-14-5-4-12(17)8-13(14)18/h4-8H,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJYLQLLRZMHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,5R*)-1-(1-benzofuran-2-ylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5323706.png)
![7-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5323708.png)
![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5323718.png)

![3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)

![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5323753.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B5323757.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5323758.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323760.png)
![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5323762.png)
![1'-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323763.png)
![7-(4-chlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5323769.png)